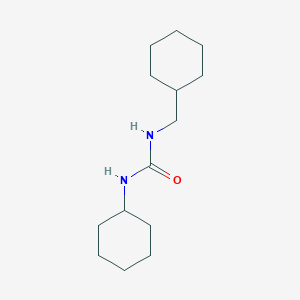

1-Cyclohexyl-3-(cyclohexylmethyl)urea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2222-58-4 |

|---|---|

Molecular Formula |

C14H26N2O |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

1-cyclohexyl-3-(cyclohexylmethyl)urea |

InChI |

InChI=1S/C14H26N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h12-13H,1-11H2,(H2,15,16,17) |

InChI Key |

PMBPKSGAGUUSQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNC(=O)NC2CCCCC2 |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Analyses for Molecular and Supramolecular Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1-Cyclohexyl-3-(cyclohexylmethyl)urea in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom can be established.

Proton NMR Spectroscopic Characterization

While a specific experimental spectrum for this compound is not widely published, its ¹H NMR spectrum can be predicted based on the analysis of closely related analogs such as cyclohexylurea (B1359919). nih.govchemicalbook.com The spectrum is expected to be complex in the aliphatic region due to the presence of two cyclohexyl rings.

Key expected signals include:

N-H Protons: Two distinct signals for the protons on the urea (B33335) nitrogens (N¹-H and N³-H) are anticipated. These signals would likely appear as broad singlets or triplets (due to coupling with adjacent protons) in the downfield region, typically between δ 4.5 and 6.5 ppm. Their chemical shift can be sensitive to solvent, concentration, and temperature.

Cyclohexyl Protons: The twenty-two protons on the two cyclohexyl rings will produce a series of overlapping multiplets in the upfield region (approximately δ 0.8-2.0 ppm).

Methine Proton (-CH-NH): The single proton on the carbon of the N¹-cyclohexyl ring directly attached to the nitrogen will be deshielded and is expected to appear as a multiplet around δ 3.4-3.8 ppm.

Methylene (B1212753) Protons (-CH₂-NH): The two protons of the methylene bridge on the N³-substituent are diastereotopic and will be coupled to the adjacent N-H proton. This would likely result in a doublet or triplet signal around δ 2.9-3.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N¹-H | 4.5 - 6.5 | Broad Singlet / Doublet |

| N³-H | 4.5 - 6.5 | Broad Singlet / Triplet |

| Cyclohexyl-CH-N¹ | 3.4 - 3.8 | Multiplet |

| Cyclohexylmethyl-CH₂-N³ | 2.9 - 3.2 | Triplet / Doublet |

| Cyclohexyl Ring Protons | 0.8 - 2.0 | Overlapping Multiplets |

Carbon-13 NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. Based on data from urea and its derivatives, the following signals are expected. hmdb.caorganicchemistrydata.org

Key expected signals include:

Carbonyl Carbon (C=O): The urea carbonyl carbon is the most deshielded and will appear as a single peak in the downfield region, typically at δ 155-160 ppm. nih.gov

Cyclohexyl Carbons: The twelve carbons of the two cyclohexyl rings will resonate in the aliphatic region (δ 25-50 ppm). The carbon atom directly bonded to the nitrogen (C-N¹) will be the most downfield of this group, expected around δ 48-52 ppm. The methylene bridge carbon (-CH₂-) in the cyclohexylmethyl group is anticipated around δ 45-49 ppm. The remaining cyclohexyl carbons would produce signals at approximately δ 25, 26, and 33 ppm, with potential for overlapping signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Urea) | 155 - 160 |

| Cyclohexyl-C1-N¹ | 48 - 52 |

| Cyclohexylmethyl-CH₂-N³ | 45 - 49 |

| Cyclohexylmethyl-C1' | 38 - 42 |

| Cyclohexyl Ring Carbons | 25 - 34 |

Advanced NMR Techniques for Conformational Studies

The conformational flexibility of this compound is significant, involving rotation around several single bonds (C-N, C-C) and potential ring-flipping of the cyclohexane (B81311) moieties. Advanced NMR techniques are essential to probe these dynamic processes.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can reveal through-space correlations between protons. This data is critical for determining the preferred orientation of the cyclohexyl groups relative to the urea backbone. For instance, NOE correlations between the N-H protons and specific protons on the cyclohexyl rings can help establish the dominant rotamers around the C-N bonds.

Variable Temperature (VT) NMR: VT-NMR studies can be employed to investigate the energetics of conformational exchange. By monitoring the coalescence of signals as the temperature is changed, it is possible to determine the energy barriers for processes such as rotation around the amide C-N bonds. In many N,N'-disubstituted ureas, a trans-cis or anti-syn relationship between the substituents relative to the carbonyl group is observed, and VT-NMR can quantify the dynamics of interconversion between these forms. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for elucidating its structure through controlled fragmentation. The nominal molecular mass is 238 Da. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 238.

The fragmentation of N,N'-disubstituted ureas is often characterized by specific cleavage patterns. For this compound, the primary fragmentation pathways are expected to involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms. Loss of a cyclohexyl radical from the molecular ion would lead to a fragment.

McLafferty-type Rearrangement: Hydrogen transfer from one of the cyclohexyl rings to the carbonyl oxygen, followed by cleavage, is a common pathway for similar compounds.

Cleavage of the Urea Core: Scission of the N-C(O) or C(O)-N bonds can lead to characteristic fragment ions. For example, cleavage could produce a cyclohexyl isocyanate ion (m/z 125) or a cyclohexylaminyl radical. Another key fragmentation would be the formation of a protonated cyclohexylamine (B46788) ion (m/z 100).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 238 | [C₁₄H₂₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 141 | [C₇H₁₃N₂O]⁺ | Cleavage of N¹-Cyclohexyl bond |

| 125 | [C₇H₁₁NO]⁺˙ | Formation of Cyclohexyl Isocyanate |

| 112 | [C₇H₁₄N]⁺ | Cleavage of C(O)-N³ bond with H rearrangement |

| 100 | [C₆H₁₄N]⁺ | Protonated Cyclohexylamine |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl Cation |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of the functional groups present. The IR spectrum of this compound is expected to be dominated by absorptions characteristic of a disubstituted urea and saturated hydrocarbon chains.

Key vibrational modes anticipated are:

N-H Stretching: A strong, sharp band (or a pair of bands) is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bonds of the secondary amide groups.

C-H Stretching: Multiple bands in the 2850-2950 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexyl methylene and methine groups.

C=O Stretching (Amide I Band): A very strong and sharp absorption peak between 1620-1660 cm⁻¹ is the most prominent feature of the urea moiety and is assigned to the C=O stretching vibration. Its position is sensitive to hydrogen bonding.

N-H Bending (Amide II Band): A strong band, typically found between 1550-1580 cm⁻¹, arises from a combination of N-H bending and C-N stretching modes.

C-N Stretching: C-N stretching vibrations are expected in the 1400-1450 cm⁻¹ region.

C-H Bending: Bending (scissoring and rocking) vibrations for the CH₂ groups of the cyclohexyl rings are expected around 1450 cm⁻¹.

Table 4: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide (Urea) | 3300 - 3400 | Strong |

| C-H Stretch | Cyclohexyl (CH₂, CH) | 2850 - 2950 | Strong, Multiple Bands |

| C=O Stretch (Amide I) | Urea | 1620 - 1660 | Very Strong, Sharp |

| N-H Bend (Amide II) | Secondary Amide (Urea) | 1550 - 1580 | Strong |

| C-H Bend | Cyclohexyl (CH₂) | ~1450 | Medium |

| C-N Stretch | Urea | 1400 - 1450 | Medium |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

While the specific crystal structure of this compound has not been reported in publicly accessible databases, its solid-state conformation and packing can be inferred from high-resolution crystallographic studies of close analogs, such as 1-cyclohexyl-3-(p-tolyl)urea. researchgate.netresearchgate.net

From such studies, several key structural features can be anticipated:

Bond Lengths and Angles: The C=O bond length is expected to be approximately 1.24 Å, while the C-N bond lengths within the urea moiety would be around 1.35 Å, indicating partial double bond character due to resonance. Other bond lengths and angles would fall within standard values for sp³ and sp² hybridized carbons and nitrogens.

Crystal Packing and Hydrogen Bonding: The most critical feature dictating the supramolecular structure is intermolecular hydrogen bonding. The two N-H groups act as hydrogen bond donors, and the carbonyl oxygen acts as a strong hydrogen bond acceptor. In the solid state, molecules of N,N'-disubstituted ureas typically form extensive one-dimensional chains or two-dimensional sheets linked by N-H···O=C hydrogen bonds. researchgate.netresearchgate.net These interactions create a robust, well-ordered crystal lattice. The bulky, non-polar cyclohexyl groups would likely pack in a way that minimizes steric hindrance and maximizes van der Waals interactions between adjacent chains or sheets.

Single Crystal X-ray Diffraction Applications

Single Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique that provides definitive information about the internal lattice of crystalline substances. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of every atom in the molecule, leading to the elucidation of bond lengths, bond angles, and torsional angles. This level of detail is crucial for confirming the molecular structure, identifying stereocenters, and understanding the conformational preferences of the molecule in the solid state.

The application of SC-XRD to this compound would enable the unambiguous determination of its molecular geometry. Key structural features, such as the conformation of the two cyclohexyl rings (e.g., chair, boat, or twist-boat) and the planarity of the urea moiety, could be precisely defined. Furthermore, this technique would reveal the supramolecular assembly, detailing the hydrogen bonding network established by the N-H donors and the C=O acceptor of the urea group, which dictates the crystal packing.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₂₆N₂O |

| Formula Weight | Data not available |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions |

a = Data not available

|

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

Powder X-ray Diffraction for Polymorphic Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which are of critical importance in the pharmaceutical industry. Powder X-ray Diffraction (PXRD) is a primary technique used to identify and characterize these different crystalline forms. Each polymorph produces a unique diffraction pattern, which serves as a fingerprint for that specific crystalline phase.

The analysis of this compound by PXRD would be essential to determine if it exhibits polymorphism. By comparing the diffraction patterns of samples obtained from different crystallization conditions (e.g., different solvents, temperatures, or cooling rates), one could identify the existence of multiple polymorphic forms. The technique is also crucial for quality control, ensuring the batch-to-batch consistency of the crystalline form of the material.

As with single crystal data, specific experimental powder diffraction data for different polymorphic forms of this compound has not been reported in the available literature. A comprehensive polymorphic screen would be required to investigate this possibility. The findings of such a study would be tabulated to distinguish between potential forms.

| Polymorphic Form | Crystal System | Characteristic PXRD Peaks (2θ) | Melting Point (°C) |

|---|---|---|---|

| Form I | Data not available | Data not available | Data not available |

| Form II | Data not available | Data not available | Data not available |

| Form III | Data not available | Data not available | Data not available |

Theoretical and Computational Chemistry Approaches in Understanding 1 Cyclohexyl 3 Cyclohexylmethyl Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These ab initio (from first principles) and Density Functional Theory methods solve, with various approximations, the Schrödinger equation for the molecule, yielding detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used quantum mechanical method in pharmaceutical and chemical research due to its favorable balance between accuracy and computational cost. longdom.org DFT is used to describe biological and molecular systems with high accuracy at a relatively low computational expense. longdom.org Instead of calculating the complex wave function of a multi-electron system, DFT determines the energy of the molecule based on its electron density. longdom.orgumt.edu.my

For 1-Cyclohexyl-3-(cyclohexylmethyl)urea, DFT calculations can be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Compute key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Predict Spectroscopic Signatures: Simulate vibrational frequencies (IR spectra) and NMR chemical shifts, which can aid in the structural characterization of the compound.

Analyze Reaction Mechanisms: Investigate potential metabolic pathways or decomposition reactions by calculating the energy barriers of transition states. scirp.org Studies on other urea (B33335) derivatives have successfully used DFT to understand adsorption and decomposition mechanisms. researchgate.net

These calculations provide a foundational understanding of the molecule's inherent stability and reactivity.

The term ab initio signifies "from the beginning," indicating that these calculations are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgnumberanalytics.com Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster theory (CCSD(T)). numberanalytics.com These methods are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where electron correlation is critical. wikipedia.orgnumberanalytics.com

In the context of this compound, high-level ab initio calculations would be valuable for:

Benchmarking: Providing a highly accurate reference for electronic properties against which the results from more computationally efficient methods like DFT can be compared and validated.

Precise Energy Calculations: Obtaining very accurate total energies, ionization potentials, and electron affinities, which are fundamental to understanding the molecule's electronic behavior. aps.org

Investigating Weak Interactions: Accurately describing non-covalent interactions, such as intramolecular hydrogen bonds or van der Waals forces, which are crucial for determining the conformational preferences of the flexible cyclohexyl groups.

While computationally intensive, the precision of ab initio methods makes them an invaluable tool for achieving a definitive understanding of a molecule's electronic structure. acs.org

The Electrostatic Surface Potential (ESP) map is a visual tool used to understand the charge distribution of a molecule and predict its intermolecular interaction patterns. deeporigin.com It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. mdpi.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack and are favorable for interacting with positive charges. chemrxiv.org Conversely, regions of positive potential (colored blue) are electron-poor, indicating sites for nucleophilic attack and favorable interactions with negative charges. chemrxiv.orgnumberanalytics.com

For this compound, an ESP analysis would reveal:

Hydrogen Bonding Sites: The oxygen atom of the carbonyl group in the urea moiety would exhibit a strongly negative ESP, identifying it as a primary hydrogen bond acceptor. The hydrogen atoms on the urea nitrogens would show a positive ESP, marking them as key hydrogen bond donors. The unique hydrogen bonding capabilities of the urea group are often critical for drug-target interactions. nih.govresearchgate.net

Reactivity Hotspots: The ESP map highlights the most likely sites for chemical reactions and is crucial for understanding how the molecule might bind to a biological target like an enzyme or receptor. deeporigin.comnih.gov

Lipophilicity vs. Hydrophilicity: The distribution of charge across the molecular surface provides insights into its solubility characteristics. The largely nonpolar cyclohexyl groups would be surrounded by a neutral potential, contributing to lipophilicity, while the polar urea core would be the center of hydrophilic interactions.

The ESP provides a powerful, intuitive guide to the molecule's non-covalent interaction capabilities, which are central to its biological function. nih.govacs.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com This is particularly important for a flexible molecule like this compound, which contains multiple rotatable bonds and two cyclohexyl rings that can adopt various conformations (e.g., chair, boat, twist-boat). nih.gov

Key applications of MD simulations for this compound include:

Conformational Analysis: Exploring the vast conformational space to identify the most stable and frequently occurring shapes (conformers) of the molecule in a given environment (e.g., in a vacuum or in water). nih.govmun.ca This is crucial as the biological activity of a drug is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

Solvent Effects: Simulating the molecule in an explicit solvent, such as water, to understand how solvent molecules arrange themselves around the solute and how these interactions influence the molecule's conformation and dynamics. acs.orgacs.orgnih.gov

Thermodynamic Properties: Calculating thermodynamic properties like free energy differences between different conformational states, which helps in quantifying their relative populations at equilibrium.

The table below summarizes the potential low-energy conformations that could be explored using MD simulations.

| Parameter | Description | Potential States Explored via MD |

| Cyclohexyl Ring Puckering | The 3D shape of the cyclohexyl rings. | Chair, Boat, Twist-Boat |

| Urea Group Orientation | Rotation around the C-N bonds. | cis, trans (relative to substituents) |

| Cyclohexylmethyl Linker | Torsion angles of the methylene (B1212753) bridge. | Multiple rotameric states |

| Overall Molecular Shape | The global conformation resulting from all internal degrees of freedom. | Extended, folded, etc. |

| This interactive table illustrates the conformational parameters of this compound that can be investigated through Molecular Dynamics simulations. |

MD simulations bridge the gap between static molecular structure and dynamic molecular function, providing essential insights into how this compound behaves in a realistic biological context. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netarxiv.org By identifying the key molecular properties that govern activity, QSAR models can be used to predict the efficacy of new, unsynthesized compounds. researchgate.net

The predictive power of a QSAR model depends heavily on the quality of the molecular descriptors used to encode structural information. researchgate.net Quantum chemical descriptors, derived from methods like DFT, provide detailed and physically meaningful information about the electronic properties of molecules. researchgate.netacs.org

For a QSAR study involving this compound and its analogs, the process would involve:

Data Set Compilation: Assembling a set of structurally similar urea derivatives with experimentally measured biological activities.

Descriptor Calculation: Using quantum chemistry to calculate a range of descriptors for each molecule in the set.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the observed activity. mdpi.com

Model Validation: Rigorously testing the model's predictive ability using internal and external validation techniques.

The table below lists some common quantum chemical descriptors that would be crucial for developing a robust QSAR model for this class of compounds.

| Descriptor Class | Specific Descriptor | Information Provided |

| Electronic | HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability | |

| HOMO-LUMO Gap | Chemical reactivity, stability | |

| Dipole Moment | Molecular polarity | |

| Partial Atomic Charges | Distribution of charge within the molecule | |

| Thermodynamic | Heat of Formation | Molecular stability |

| Total Energy | Overall energetic state | |

| Steric/Topological | Molecular Surface Area | Molecular size |

| Molecular Volume | Molecular size | |

| This interactive table presents key quantum chemical descriptors that can be calculated and used in QSAR modeling to predict the biological activity of this compound and related compounds. |

By correlating these fundamental properties with biological function, QSAR models serve as a powerful in silico tool for rational drug design, helping to prioritize the synthesis of compounds with the highest predicted potency. chemrxiv.orgarxiv.org

Correlation of Theoretical Parameters with Experimental Observations

A fundamental application of computational chemistry is the prediction of molecular geometry and the correlation of these theoretical parameters with experimental findings, typically from X-ray crystallography. For urea derivatives, Density Functional Theory (DFT) calculations are commonly employed to optimize the molecular structure and calculate geometric parameters such as bond lengths and angles.

Theoretical calculations for molecules similar to this compound have demonstrated a strong correlation between computed and experimental values. For instance, studies on other cyclohexyl urea derivatives have shown that bond lengths and angles calculated using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are in excellent agreement with data obtained from single-crystal X-ray diffraction.

Typically, the calculated bond lengths for the urea moiety (C=O, C-N) and the cyclohexyl rings (C-C, C-H) are found to be very close to the experimental values, often with minimal deviation. This agreement serves to validate the computational model and provides confidence in the predicted electronic properties of the molecule.

Table 1: Illustrative Comparison of Theoretical and Experimental Bond Lengths for a Urea Derivative

| Bond | Theoretical Bond Length (Å) (DFT/B3LYP) | Experimental Bond Length (Å) (X-ray) |

| C=O | 1.25 | 1.24 |

| C-N1 | 1.35 | 1.34 |

| C-N2 | 1.36 | 1.35 |

| N-H | 1.01 | 1.00 |

Note: The data in this table is representative of typical correlations found for urea derivatives and is not specific to this compound due to the absence of published experimental data for this specific compound.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Characterization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. For this compound, NBO analysis can elucidate the delocalization of electron density and the stability of the molecule.

The NBO method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals. The key interactions involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The energy of these interactions, denoted as E(2), quantifies the strength of the delocalization.

In urea derivatives, significant charge transfer is often observed from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. For example, a prominent interaction is the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the carbonyl group (π* C=O). This n → π* interaction is characteristic of the amide/urea resonance and contributes to the planar geometry and stability of the urea backbone.

Table 2: Representative NBO Analysis of Donor-Acceptor Interactions in a Urea Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

| LP (N1) | π* (C=O) | ~50-60 | n → π |

| LP (N2) | π (C=O) | ~40-50 | n → π |

| LP (O) | σ (C-N1) | ~5-10 | n → σ |

| LP (O) | σ (C-N2) | ~5-10 | n → σ* |

Note: The E(2) values are illustrative for a generic urea structure and highlight the key charge transfer interactions. Specific values for this compound would require a dedicated computational study.

This analysis provides a quantitative measure of the electronic delocalization that stabilizes the molecule and influences its reactivity and hydrogen bonding capabilities.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For this compound, molecular docking simulations can be used to predict its binding affinity and interaction patterns with various biological targets.

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding free energy. The lower the energy score, the more favorable the binding interaction. The simulation identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

Urea derivatives are known to act as inhibitors for various enzymes, such as soluble epoxide hydrolase, by forming specific hydrogen bonds with the active site residues. researchgate.net In the case of this compound, the urea moiety can act as both a hydrogen bond donor (N-H groups) and acceptor (C=O group). The two cyclohexyl rings contribute to hydrophobic interactions within the binding pocket.

Table 3: Hypothetical Molecular Docking Results of this compound with a Protein Target

| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Enzyme X | -8.5 | Tyr235, Gln382 | Hydrogen Bond with urea C=O |

| Trp334, Phe497 | Hydrophobic with cyclohexyl rings | ||

| Asp333 | Hydrogen Bond with urea N-H |

Note: This table presents a hypothetical scenario to illustrate the type of information obtained from a molecular docking study. The specific targets and interacting residues for this compound would depend on the protein being investigated.

Molecular docking studies can thus provide valuable predictions about the potential biological activity of this compound and guide the design of more potent analogues.

Investigation of Non Covalent Interactions and Supramolecular Assembly

Hydrogen Bonding Networks in 1-Cyclohexyl-3-(cyclohexylmethyl)urea and its Derivatives

Hydrogen bonding is the principal directional force responsible for the self-assembly of urea-based molecules. The urea (B33335) moiety possesses two N-H groups, which are effective hydrogen bond donors, and a carbonyl oxygen (C=O) that acts as a hydrogen bond acceptor. This donor-acceptor arrangement is fundamental to the formation of predictable and stable supramolecular structures.

The most significant non-covalent interaction in the solid state of urea derivatives is the N-H···O hydrogen bond. researchgate.net This interaction is highly directional and leads to the formation of robust supramolecular synthons, which are reliable and predictable patterns of assembly. In many N,N'-disubstituted ureas, the molecules self-assemble into one-dimensional chains or tapes. nih.gov

In a typical arrangement, the N-H group of one urea molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule. This pattern repeats to form a linear chain. For instance, in the crystal structure of N,N′-dicyclohexyl-N-(phthaloylglycyl)urea, a related compound, the unsubstituted N-H group is the sole donor for hydrogen bonding, forming chains with the urea carbonyl group as the acceptor. nih.gov Similarly, the structure of 1-cyclohexyl-3-(p-tolyl)urea features intermolecular connectivity achieved through N–H⋯O hydrogen bonds. researchgate.net This self-assembly into hydrogen-bonded chains is a characteristic feature that dictates the crystal packing and physical properties of these materials. The bulky cyclohexyl and cyclohexylmethyl groups in this compound would be appended to this primary hydrogen-bonded spine.

The urea functional group is a highly effective motif for the recognition and binding of anions. This capability stems from the two polarized N-H groups, which can act in concert to form strong and directional hydrogen bonds with a guest anion. nih.govresearchgate.net The efficiency of urea as a receptor depends on its ability to have these two N-H fragments chelate a spherical anion (like a halide) or donate two parallel hydrogen bonds to the oxygen atoms of an oxoanion (like a carboxylate or phosphate). nih.govresearchgate.net

When incorporated into larger molecular scaffolds, such as calixarenes, the urea group's binding affinity and selectivity can be precisely tuned. The calixarene provides a pre-organized cavity that positions the urea groups for optimal interaction with the target anion. The binding mechanism involves the displacement of solvent molecules and the formation of multiple N-H···anion hydrogen bonds, leading to a stable host-guest complex. nih.gov The strength of this binding is dependent on the basicity and geometry of the anion. frontiersin.org For example, more basic anions like fluoride and dihydrogen phosphate (B84403) tend to form stronger complexes. frontiersin.org

Below is a table showing representative binding constants for a molecular cleft receptor functionalized with urea groups with various anions, illustrating the principles of anion recognition.

| Anion Guest (as Tetrabutylammonium Salt) | Binding Constant (K) in DMSO [M⁻¹] |

| F⁻ | 2.5 x 10³ |

| Cl⁻ | 1.8 x 10² |

| Br⁻ | 5.0 x 10¹ |

| H₂PO₄⁻ | 2.1 x 10³ |

| HSO₄⁻ | 1.5 x 10² |

| Data derived from studies on a 4-nitrophenyl-based molecular cleft functionalized with urea (Receptor L₂). Source: frontiersin.org |

π-Stacking Interactions and Aromatic Interactions

Aromatic interactions, including π-stacking, are another class of non-covalent forces that are significant in the supramolecular chemistry of certain urea derivatives. These interactions involve molecules with aromatic rings.

The compound this compound is entirely aliphatic and lacks aromatic rings; therefore, it cannot participate in urea-aromatic stacking interactions.

However, in derivatives where one or both of the cyclohexyl groups are replaced by an aromatic ring (e.g., a phenyl group), this interaction becomes highly relevant. Urea-aromatic stacking involves the favorable interaction between the electron-rich π-system of an aromatic ring and the planar urea moiety. acs.orgnih.gov This interaction is a combination of electrostatic and dispersion forces. Molecular dynamics simulations and quantum mechanical calculations have shown that these stacking interactions are stabilizing and can be long-lasting. nih.govresearchgate.net This type of interaction is crucial in various chemical and biological contexts, including the mechanism by which urea denatures proteins, where it can favorably interact with aromatic amino acid side chains like tryptophan. acs.org In supramolecular materials, introducing aromatic groups can lead to attenuated assembly through steric effects, which in turn can promote urea-urea stacking over other arrangements. reading.ac.uk

Dispersion forces, also known as London forces, are a universal and fundamental component of intermolecular interactions. umn.edu They arise from temporary fluctuations in electron density that create transient dipoles, which in turn induce dipoles in neighboring molecules, resulting in a net attractive force. While often considered weak, these forces are cumulative and become substantial over large molecular surfaces.

Cooperative Non-Covalent Interactions in Catalysis and Molecular Recognition

The urea moiety is a powerful motif in the design of organocatalysts and molecular receptors, primarily due to its ability to form multiple, cooperative hydrogen bonds. In this compound, the two N-H groups and the carbonyl oxygen can act in concert to bind and activate substrates or recognize specific molecular guests.

In the context of molecular recognition, the urea group can form a well-defined binding pocket for anions or other hydrogen bond acceptors. The two N-H groups can act as a "pincer," forming two hydrogen bonds to a single acceptor atom, an interaction that is significantly stronger than a single hydrogen bond. The bulky cyclohexyl and cyclohexylmethyl groups in this compound would create a specific steric environment around this binding pocket, potentially leading to selectivity for certain guests.

The table below summarizes the key aspects of cooperative non-covalent interactions in urea-based systems.

| Phenomenon | Interacting Groups in Urea | Key Feature | Application |

| Catalysis | N-H (donors), C=O (acceptor) | Stabilization of transition states through multiple H-bonds | Asymmetric synthesis |

| Anion Recognition | N-H (donors) | Formation of a bidentate H-bonding pocket | Selective sensing and transport of anions |

| Molecular Assembly | N-H (donors), C=O (acceptor) | Formation of robust hydrogen-bonded chains or tapes | Crystal engineering, gel formation jst.go.jpnih.gov |

Crystal Engineering and Self-Assembly Processes

The solid-state structure of this compound is determined by the complex interplay between its molecular conformation and the formation of intermolecular non-covalent bonds, primarily hydrogen bonds. The bulky and flexible cyclohexyl and cyclohexylmethyl substituents play a crucial role in dictating the final crystal packing.

The conformation of the two cyclohexyl rings and the relative orientation of the urea functionality are critical in determining how the molecules pack in the solid state. The cyclohexane (B81311) ring is most stable in a chair conformation, which minimizes both angle and torsional strain. libretexts.orgmasterorganicchemistry.com In this compound, both cyclohexyl rings are expected to adopt this low-energy chair conformation.

The orientation of the substituents on the urea nitrogen atoms (axial vs. equatorial for the direct cyclohexyl attachment) and the rotational freedom around the various single bonds will lead to a number of possible low-energy conformations for the entire molecule. The specific conformation adopted in the crystal will be the one that allows for the most efficient packing and the strongest intermolecular interactions. The flexibility of the cyclohexylmethyl group provides additional conformational possibilities.

The interplay between intramolecular conformation and intermolecular interactions is a central theme in crystal engineering. The final crystal structure represents a compromise between the molecule's desire to adopt its lowest energy conformation and the system's drive to maximize intermolecular binding energy.

The steric bulk of the cyclohexyl and cyclohexylmethyl groups in this compound has a profound impact on its supramolecular association. While the urea core has a strong tendency to form one-dimensional hydrogen-bonded chains or tapes, the bulky substituents can hinder or modify these interactions. nih.gov

In many N,N'-disubstituted ureas, a common motif is the formation of an R22(8) hydrogen-bonded dimer, which then propagates into a tape or chain. However, very bulky substituents can disrupt this pattern, leading to the formation of different hydrogen-bonding motifs or even preventing the formation of extended networks altogether. nih.govnih.gov The steric hindrance can influence the planarity of the hydrogen bonds and the geometry around the nitrogen atoms. nih.gov

The following table outlines the potential influence of steric effects on the supramolecular assembly of this compound.

| Structural Feature | Potential Steric Influence | Consequence for Supramolecular Assembly |

| Cyclohexyl Group | Prevents close packing of hydrogen-bonded chains | Formation of layered or more open crystal structures |

| Cyclohexylmethyl Group | Increased conformational flexibility and steric demand | May lead to frustrated or less ordered packing; potential for inclusion of solvent molecules |

| Combined Bulk | May disrupt the formation of planar hydrogen-bonded tapes | Favors the formation of discrete hydrogen-bonded assemblies or alternative 3D networks |

Applications of 1 Cyclohexyl 3 Cyclohexylmethyl Urea in Advanced Materials Science

The unique molecular structure of 1-Cyclohexyl-3-(cyclohexylmethyl)urea, characterized by a central urea (B33335) moiety flanked by two bulky cyclohexyl groups, positions it as a compound of interest in the field of advanced materials science. The urea functional group is a powerful structural motif due to its ability to act as both a hydrogen bond donor and acceptor, facilitating the construction of complex, ordered systems. This section explores the potential applications of this specific urea derivative and related compounds in the development of sophisticated materials.

Catalytic Roles and Organocatalysis

Urea-Based Organocatalysts in Asymmetric Synthesis

Urea (B33335) derivatives have emerged as a significant class of organocatalysts, particularly in the realm of asymmetric synthesis, where the creation of chiral molecules with a specific three-dimensional arrangement is paramount. These catalysts are valued for their ability to activate substrates through hydrogen bonding, mimicking the non-covalent interactions found in the active sites of enzymes. The core of their catalytic activity lies in the two N-H protons of the urea group, which can form hydrogen bonds with electronegative atoms in a substrate, thereby polarizing it and making it more susceptible to a nucleophilic attack.

In the context of asymmetric synthesis, chiral urea-based organocatalysts are designed to create a chiral environment around the substrate, influencing the direction from which a reactant can approach and thus favoring the formation of one enantiomer over the other. While 1-Cyclohexyl-3-(cyclohexylmethyl)urea is not inherently chiral, it can be a component of more complex chiral catalyst systems or be used in fundamental studies of non-chiral urea catalysis. The bulky cyclohexyl groups can play a role in defining the steric environment of the catalytic pocket, which can influence selectivity in certain reactions.

Mechanisms of Catalytic Action through Non-Covalent Substrate Binding

The primary mechanism by which urea-based catalysts exert their influence is through non-covalent interactions, predominantly hydrogen bonding. ontosight.ai Unlike covalent catalysis, where a transient covalent bond is formed between the catalyst and the substrate, non-covalent catalysis relies on weaker, yet highly directional, interactions to stabilize the transition state of a reaction.

The two N-H groups of the urea moiety can act as a dual hydrogen-bond donor, binding to an anionic or a polarized neutral substrate. This binding has several effects:

Substrate Activation: By withdrawing electron density from the substrate, the urea catalyst increases its electrophilicity, making it more reactive.

Conformational Control: The rigid and directional nature of the hydrogen bonds can lock the substrate in a specific conformation, exposing one face to the attacking nucleophile.

Transition State Stabilization: The catalyst can selectively stabilize the transition state leading to the desired enantiomer, thereby lowering the activation energy for its formation.

Enantioselective Transformations Mediated by Urea Catalysts

Chiral urea-based organocatalysts have been successfully employed in a wide array of enantioselective transformations. These reactions typically involve the activation of an electrophile by the urea catalyst, followed by the addition of a nucleophile. While specific examples involving this compound are not available, structurally related chiral ureas have proven effective in the following types of reactions:

| Reaction Type | Description |

| Michael Addition | The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The urea catalyst activates the electrophile by hydrogen bonding to the carbonyl oxygen. |

| Friedel-Crafts Alkylation | The alkylation of an aromatic ring with an electrophile. The urea catalyst can activate the electrophile, facilitating the attack by the aromatic nucleophile. |

| Aldol Reaction | The addition of an enolate to an aldehyde or ketone. The urea catalyst can activate the carbonyl component, promoting the formation of a new carbon-carbon bond. |

| Mannich Reaction | The aminoalkylation of a carbon acid. The urea catalyst can activate the imine electrophile towards nucleophilic attack. |

In these reactions, the enantioselectivity is dictated by the chiral scaffold of the catalyst, which orients the substrates in a preferred arrangement within the transition state. The non-covalent nature of the interactions allows for high catalytic turnover as the product can be easily released from the catalyst.

Interactions with Biological Macromolecules and Biomimetic Systems Excluding Clinical Outcomes

Modulation of Macromolecular Stability (e.g., Protein and Nucleic Acid Interactions)

There is no specific research available on the modulation of protein and nucleic acid stability by 1-Cyclohexyl-3-(cyclohexylmethyl)urea. However, the urea (B33335) moiety is well-known as a denaturant that can destabilize the helical and folded structures of both proteins and nucleic acids. nih.gov This effect is achieved by disrupting the hydrogen bond networks that are crucial for maintaining the three-dimensional structures of these macromolecules.

Urea interacts favorably with various functional groups present in nucleic acids, including heterocyclic aromatic rings, ring methyl groups, carbonyl and phosphate (B84403) oxygens, amino nitrogens, and sugar components. nih.gov The interactions between urea and the heterocyclic aromatic rings and their attached methyl groups (like in thymine) are particularly strong. nih.gov By forming favorable interactions with the components of macromolecules, urea can effectively compete with the intramolecular hydrogen bonds, leading to unfolding or denaturation.

Binding Studies with Deoxyribonucleic Acid (DNA) and Other Biomolecules (e.g., Groove Binding Modes)

Direct studies on the binding of this compound to DNA have not been reported. However, research on analogous compounds, such as 1-Cyclohexyl-3-tosylurea, indicates that urea derivatives can bind to DNA. Experimental results from electronic absorption, fluorescence, circular dichroism spectroscopy, and viscosity measurements suggest that 1-Cyclohexyl-3-tosylurea and its metal complexes interact with DNA primarily through a groove binding mode. nih.gov This mode of interaction involves the molecule fitting into the minor or major groove of the DNA double helix, typically stabilized by non-covalent forces like hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Table 1: DNA Binding Characteristics of a Related Urea Compound

| Compound | Proposed Binding Mode |

|---|---|

| 1-Cyclohexyl-3-tosylurea | Groove Binding nih.gov |

| Ni(II) complex of 1-Cyclohexyl-3-tosylurea | Groove Binding nih.gov |

Enzyme-Inhibitor Interactions and Mechanisms (e.g., Non-Covalent and Irreversible Inhibition)

While this compound has not been specifically characterized as an enzyme inhibitor in available studies, the urea scaffold is a prominent feature in many enzyme inhibitors. frontiersin.org Urea derivatives are known to act as inhibitors for a wide range of enzymes, often through non-covalent interactions.

The urea functional group is an effective hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with amino acid residues in an enzyme's active site. nih.govmdpi.com For example, in the inhibition of soluble epoxide hydrolase (sEH), the urea moiety of inhibitors like 4-(3-cyclohexylureido)-ethanoic acid mimics the transition state of the catalytic reaction, establishing critical hydrogen bonds with key aspartate and tyrosine residues in the active site. nih.gov

Urea-based inhibitors can be classified broadly based on their mechanism of action:

Non-Covalent Inhibition: This is the most common mechanism for urea-based inhibitors. The inhibitor binds to the enzyme's active site through reversible interactions like hydrogen bonds and hydrophobic contacts, preventing the natural substrate from binding. nih.gov

Irreversible Inhibition: In this case, the inhibitor forms a stable, covalent bond with the enzyme, leading to a permanent loss of activity. nih.gov While less common for simple urea derivatives, this mechanism is employed by more reactive molecules.

A study on the related compound 1-cyclohexyl-3-dodecyl urea (CDU) found that it could attenuate the proliferation of human aortic vascular smooth muscle cells. Interestingly, this effect was independent of the inhibition of its putative target, soluble epoxide hydrolase, suggesting that urea-based compounds may have other biological targets and mechanisms of action. nih.gov

Design of Urea-Based Ligands for Specific Biological Targets

The urea moiety is a versatile and privileged scaffold in medicinal chemistry and drug design. frontiersin.orgnih.gov Its utility stems from its structural and synthetic adaptability, its physicochemical properties, and its ability to form specific hydrogen bond networks with biological targets. frontiersin.org

Key principles in the design of urea-based ligands include:

Hydrogen Bonding: The two N-H groups and the carbonyl oxygen of the urea group can participate in multiple hydrogen bonds, often acting as a "molecular glue" to anchor a ligand to its target protein. mdpi.com

Mimicking Water Molecules: In some enzyme active sites, the urea functionality can replace a structural water molecule that bridges the ligand and the protein, thereby enhancing binding affinity. This was a key design objective in the development of urea-based HIV protease inhibitors. nih.gov

Structural Rigidity and Conformation: The urea functional group has a degree of conformational restriction due to resonance, which can be advantageous in pre-organizing the ligand for optimal binding to a target. nih.gov

This strategic incorporation of the urea group has led to the development of potent and selective inhibitors for various targets, including anaplastic lymphoma kinase (ALK) and prostate-specific membrane antigen (PSMA). nih.govresearchgate.net Although no specific design studies for this compound have been published, its structure, featuring a central urea core flanked by two bulky, hydrophobic cyclohexyl groups, suggests potential applications where interactions with hydrophobic pockets are desired in addition to hydrogen bonding.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea |

| This compound |

| 1-Cyclohexyl-3-dodecyl urea |

| 1-Cyclohexyl-3-tosylurea |

| 4-(3-cyclohexylureido)-ethanoic acid |

| Anaplastic lymphoma kinase (ALK) |

| Aspartate |

| Cadmium |

| Deoxyribonucleic Acid (DNA) |

| HIV protease |

| Nickel |

| Prostate-specific membrane antigen (PSMA) |

| Soluble epoxide hydrolase (sEH) |

| Thymine |

| Tyrosine |

Future Directions and Research Perspectives for 1 Cyclohexyl 3 Cyclohexylmethyl Urea

Development of Novel and Efficient Synthetic Routes

The advancement of synthetic methodologies for ureas is shifting towards more sustainable and efficient processes, moving away from hazardous traditional reagents like phosgene (B1210022) and isocyanates. nih.govacs.org Future research for synthesizing 1-Cyclohexyl-3-(cyclohexylmethyl)urea will likely concentrate on greener and more atom-economical routes.

Key areas of development include:

Catalytic Carbonylation: Utilizing carbon dioxide (CO2) as a direct, non-toxic C1 source is a primary goal. This involves developing robust catalytic systems, potentially using transition metals, to facilitate the reaction between cyclohexylamine (B46788) and cyclohexylmethanamine under milder conditions. nih.gov

Electrochemical Synthesis: Green chemistry principles can be advanced through electrochemical methods that use renewable electricity to drive the synthesis from amines and CO2, potentially at ambient temperature and pressure, thereby reducing energy consumption and avoiding harsh reagents. acs.org

Enabling Technologies: Modern synthetic technologies offer significant improvements in efficiency and safety. Flow chemistry, for instance, allows for precise control over reaction parameters, leading to higher yields and purity while minimizing reaction volumes. nih.gov Similarly, microwave and ultrasound-assisted syntheses can dramatically reduce reaction times. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies

| Synthetic Approach | Key Advantages | Research Focus/Challenges |

| Catalytic CO2 Utilization | Green (uses waste CO2), high atom economy, avoids toxic reagents. | Development of highly active and selective catalysts. |

| Electrochemical Synthesis | Uses renewable energy, mild reaction conditions. acs.org | Improving reaction rates, selectivity, and electrode stability. |

| Flow Chemistry | Enhanced safety, precise process control, easy scalability. nih.gov | High initial investment, optimization of flow parameters. |

| Microwave/Ultrasound | Rapid heating, significantly reduced reaction times. nih.gov | Ensuring uniform energy distribution, scalability for industrial production. |

Advanced Computational Modeling for Predictive Design and Discovery

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby accelerating the discovery process. For this compound, advanced modeling can offer profound insights.

Quantum Mechanical Methods: Techniques like Density Functional Theory (DFT) can be used to calculate the electronic structure, predict reactivity hotspots, and elucidate potential reaction mechanisms. This knowledge is crucial for designing new catalytic applications or understanding intermolecular interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in various environments. This is particularly useful for predicting how it will interact with solvents, biological targets, or other molecules to form larger assemblies, providing a bottom-up understanding of its supramolecular behavior.

Predictive Property Modeling: Algorithms can be developed to create quantitative structure-property relationship (QSPR) models. By generating structural descriptors for a library of virtual derivatives of this compound, researchers can predict properties like solubility or binding affinity, allowing for the pre-selection of the most promising candidates for synthesis. nih.gov

Tailoring Supramolecular Architectures for Targeted Applications

The urea (B33335) functional group is a cornerstone of supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. tue.nl The two N-H groups act as hydrogen bond donors and the carbonyl oxygen serves as an acceptor, reliably forming predictable patterns like one-dimensional "urea tapes." tue.nlresearchgate.net

Future research will focus on exploiting and controlling this self-assembly:

Functional Materials: By modifying the cyclohexyl rings with functional groups, it may be possible to program the self-assembly process to create materials with specific properties, such as gels, liquid crystals, or porous solids for gas storage.

Drug Delivery Systems: Similar N,N'-dicyclohexylurea derivatives have been shown to self-assemble into diverse nanostructures like vesicles and nanotubes. nih.gov Future work could explore the potential of this compound to form such structures for encapsulating and delivering therapeutic agents. The release could be triggered by environmental cues like pH or temperature. nih.gov

Co-crystallization: Engineering multi-component crystals by co-crystallizing with other molecules could generate novel materials with combined or enhanced optical, electronic, or mechanical properties.

Expansion of Catalytic Applications in Organic Synthesis

The hydrogen-bonding capability of the urea moiety makes it an effective motif in organocatalysis, where it can activate substrates by acting as a hydrogen bond donor. researchgate.netnih.gov

Prospective catalytic applications include:

Asymmetric Catalysis: The development of chiral variants of this compound could lead to highly effective catalysts for asymmetric synthesis. By creating a specific chiral environment around the catalytic site, these molecules could be used to produce enantiomerically pure compounds, which are vital in the pharmaceutical industry.

Anion-Binding Catalysis: The two N-H groups can effectively bind and recognize anions. This property can be harnessed to catalyze reactions that proceed through anionic transition states, stabilizing them and accelerating the reaction rate.

Immobilized Catalysts: To enhance sustainability, the molecule could be anchored to a solid support, such as a polymer resin or silica. This immobilization would allow for easy separation of the catalyst from the reaction mixture, enabling its recovery and reuse across multiple cycles, which is a key principle of green chemistry.

Integration with Emerging Technologies in Chemical Research

The intersection of molecular science with emerging technologies presents exciting new avenues for research into this compound.

Smart Materials and Sensors: The self-assembling nature of urea derivatives is highly responsive to environmental changes. nih.gov This could be leveraged to create "smart" materials that change their properties (e.g., color, viscosity) in response to stimuli like temperature, light, or the presence of a specific chemical analyte. This forms the basis for developing novel chemical sensors.

High-Throughput Screening: By combining automated synthesis platforms with high-throughput screening, vast libraries of derivatives based on the this compound scaffold can be rapidly synthesized and tested for various biological or material properties. This accelerates the pace of discovery for new applications.

Self-Healing Polymers: The reversible nature of the hydrogen bonds that drive supramolecular assembly could be utilized in the design of self-healing polymers. If the material is damaged, the non-covalent bonds can reform under specific conditions, restoring the material's integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.